Cyanidin 3-O-galactoside
Overview
Description
Cyanidin 3-O-galactoside is a naturally occurring anthocyanin, a type of flavonoid pigment found in various fruits and vegetables. It is particularly abundant in red-skinned or red-fleshed apples, hawthorn, bilberries, cranberries, chokeberries, and lingonberries . This compound is known for its vibrant color and numerous health benefits, including antioxidant, anti-inflammatory, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyanidin 3-O-galactoside is biosynthesized from cyanidin and uridine diphosphate galactose. The biosynthesis involves a series of reactions starting from phenylalanine, which undergoes deamination, hydroxylation, dehydration, condensation, cyclization, methylation, and glycosylation . The key enzyme involved in this process is galactosyltransferase, which utilizes uridine diphosphate galactose and cyanidin as substrates .
Industrial Production Methods: Industrial production of cyanidin 3-galactoside typically involves extraction from natural sources. Chokeberry is considered the most practical natural source for mass production due to its high content of this compound . Various extraction methods, including solvent extraction and preparative medium pressure liquid chromatography, are employed to isolate and purify cyanidin 3-galactoside .
Chemical Reactions Analysis
Types of Reactions: Cyanidin 3-O-galactoside undergoes several types of chemical reactions, including oxidation, reduction, and glycosylation .
Common Reagents and Conditions:
Glycosylation: This reaction involves the addition of sugar moieties to the cyanidin molecule, catalyzed by enzymes like galactosyltransferase.
Major Products: The major products formed from these reactions include various glycosylated and oxidized derivatives of cyanidin .
Scientific Research Applications
Cyanidin 3-O-galactoside has a wide range of scientific research applications:
Mechanism of Action
Cyanidin 3-O-galactoside exerts its effects through several molecular mechanisms:
Antioxidant Activity: It scavenges reactive oxygen species and enhances the body’s antioxidant defense systems.
Anti-inflammatory Effects: The compound inhibits the production of pro-inflammatory cytokines and modulates inflammatory pathways.
Anticancer Activity: this compound induces apoptosis and cellular senescence in cancer cells by activating adenosine monophosphate-activated protein kinase and other signaling pathways.
Comparison with Similar Compounds
Cyanidin 3-O-galactoside is part of a larger group of anthocyanins, which include:
- Cyanidin 3-glucoside
- Delphinidin 3-glucoside
- Pelargonidin 3-glucoside
- Peonidin 3-glucoside
- Petunidin 3-glucoside
- Malvidin 3-glucoside
Compared to these similar compounds, cyanidin 3-galactoside is unique due to its specific glycosylation pattern and its high abundance in certain fruits . This unique structure contributes to its distinct chemical properties and biological activities .
Properties
IUPAC Name |
2-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromenylium-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O11/c22-7-16-17(27)18(28)19(29)21(32-16)31-15-6-10-12(25)4-9(23)5-14(10)30-20(15)8-1-2-11(24)13(26)3-8/h1-6,16-19,21-22,27-29H,7H2,(H3-,23,24,25,26)/p+1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKWHWFONKJEUEF-UHFFFAOYSA-O | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=[O+]C3=CC(=CC(=C3C=C2OC4C(C(C(C(O4)CO)O)O)O)O)O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21O11+ | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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